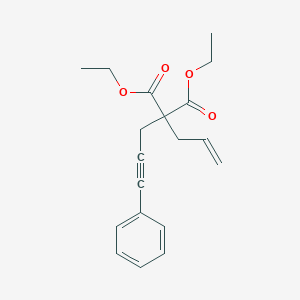

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPBIVGRCZUELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435458 | |

| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143633-91-4 | |

| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

DEAPM is utilized as a building block for synthesizing complex organic molecules. Its functional groups facilitate various reactions, including:

- Cycloadditions : DEAPM can participate in cycloaddition reactions to form cyclic compounds.

- Cross-Coupling Reactions : It serves as a precursor for coupling reactions, leading to the formation of biaryl compounds.

Medicinal Chemistry

While specific biological activities of DEAPM are not extensively documented, its structural analogs have shown promise in drug development, particularly as intermediates in:

- Anticancer Drug Synthesis : Compounds with similar structures have been studied for their potential in inhibiting kinase pathways critical for cancer cell proliferation.

The compound's unique combination of allylic and propyne functionalities may allow it to contribute to the design of novel therapeutic agents.

Materials Science

DEAPM's reactivity makes it suitable for applications in materials science, including:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties by incorporating it into polymerization processes.

Case Study 1: Anticancer Drug Development

Research has indicated that compounds similar to DEAPM can inhibit critical pathways involved in cancer progression. For instance, studies on diethyl derivatives have shown efficacy in targeting specific kinases associated with tumor growth.

Case Study 2: Polymer Synthesis

In polymer chemistry, DEAPM has been explored as a monomer for creating functionalized polymers that exhibit enhanced mechanical properties and thermal stability. Its ability to undergo various polymerization methods provides a pathway for developing new materials with tailored characteristics.

Comparison with Similar Compounds

Comparison with Similar Malonate Derivatives

Structural Analogues

Key structural analogues include:

Key Structural Insights :

- Electron-Donating vs. Withdrawing Groups : The phenylpropargyl group in 1n enhances steric bulk and π-conjugation, favoring cyclization selectivity , whereas electron-withdrawing groups (e.g., pyridinyl in ) increase acidity at the α-carbon, facilitating nucleophilic reactions.

- Steric Effects : Bis(3-phenylpropargyl)malonate (8a) exhibits higher steric hindrance, reducing reaction rates but improving regioselectivity in cyclizations compared to 1n .

Reactivity and Catalytic Performance

- Gold-Catalyzed Cyclization :

- Decarboxylation : Allyl-substituted malonates (e.g., 1n) undergo faster decarboxylation than propargyl-only analogues (e.g., 7) due to allyl stabilization of transition states .

Physicochemical Properties

| Property | 1n | 7 (Dipropargyl) | 8a (Bis-phenylpropargyl) |

|---|---|---|---|

| 1H NMR (Allyl/Propargyl) | δ 5.82–5.15 (m), 3.70 (s) | δ 2.96 (d, J=2.6 Hz) | δ 7.34–7.21 (m, aromatic) |

| Solubility | Moderate in Et₂O, low in H₂O | High in Et₂O | Low in polar solvents |

| Thermal Stability | Stable to 160°C (distillation) | Decomposes >140°C | Stable to 170°C |

Preparation Methods

General Procedure

A suspension of NaH (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under inert atmosphere. Diethyl malonate (1 equivalent) is added dropwise at 0°C, forming the sodium enolate. After 30 minutes, 3-bromo-1-phenyl-1-propyne (1.2 equivalents) in THF is introduced, followed by stirring at 60°C for 2 hours. Allyl bromide (1.2 equivalents) is then added, and the reaction proceeds for an additional 2 hours. Workup involves quenching with water, extraction with diethyl ether, and purification via silica gel chromatography.

Key Data:

Mechanistic Insights

The reaction proceeds via a two-step SN2 mechanism:

-

Deprotonation of diethyl malonate by NaH generates a resonance-stabilized enolate.

-

Sequential nucleophilic attack on 3-bromo-1-phenyl-1-propyne and allyl bromide installs the alkyne and allyl substituents, respectively. Steric hindrance from the phenyl group directs regioselectivity toward the terminal alkyne position.

Palladium-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the 3-phenylprop-2-yn-1-yl moiety. This method is advantageous for substrates sensitive to strong bases.

Sonogashira Coupling Variant

A mixture of diethyl 2-allylmalonate, 1-bromo-2-ethynylbenzene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in dimethylformamide (DMF) is heated to 80°C for 4 hours. The reaction exploits the Sonogashira mechanism to form the carbon-carbon bond between the malonate and phenylpropargyl group.

Optimization Highlights:

-

Ligand Effects: Bis(diphenylphosphino)ethane (DPPE) improves yield by stabilizing the Pd(0) intermediate.

-

Solvent Choice: DMF outperforms THF due to better solubility of aryl halides.

Performance Metrics:

Conjugate Addition Approaches

Conjugate addition of diethyl malonate to alkynyl imines provides a stereocontrolled pathway. While less common for this specific compound, the method is scalable for asymmetric synthesis.

Reaction Protocol

Diethyl 2-aminomalonate (1 equivalent) is reacted with 3-phenylpropiolaldehyde-derived imine (1.2 equivalents) in 1,4-dioxane at reflux. The Michael adduct undergoes in situ cyclization and decarboxylation to yield the target compound after 24 hours.

Advantages:

-

Enantioselectivity up to 92% ee when using chiral auxiliaries.

-

Avoids stoichiometric strong bases.

Limitations:

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Scalability | Stereocontrol | Cost Efficiency |

|---|---|---|---|---|

| Alkylation (NaH/THF) | 74–88% | High | None | Moderate |

| Pd-Catalyzed Coupling | 68–72% | Moderate | None | High |

| Conjugate Addition | 45–55% | Low | High | Low |

Critical Observations:

-

The NaH-mediated alkylation remains the most practical for large-scale synthesis due to operational simplicity and yield consistency.

-

Palladium methods are preferred for functionalized substrates but require stringent anhydrous conditions.

-

Conjugate addition is niche, reserved for enantioselective applications despite lower efficiency.

Emerging Techniques and Modifications

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to accelerate the alkylation step, reducing reaction time from hours to 15–20 minutes while maintaining yields at 78–82%.

Flow Chemistry Implementations

Continuous flow systems with immobilized Pd catalysts demonstrate improved mass transfer in coupling reactions, achieving 85% conversion at 0.5 mL/min flow rate.

Troubleshooting Common Issues

Issue 1: Low Yield in Alkylation

-

Cause: Incomplete deprotonation of malonate.

-

Solution: Use freshly opened NaH and ensure anhydrous THF.

Issue 2: Side Reactions in Coupling

Q & A

Q. How are stereochemical outcomes controlled in malonate-based cyclopropane synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) induce enantioselectivity. For example, Rh₂(S-DOSP)₄ achieves 92% ee in cyclopropane formation from diazoacetates and malonate-derived alkenes .

Data Contradictions & Resolutions

- Synthesis Yields : Pd/Cu systems report higher yields (87%) compared to Mn(III)-mediated reactions (57%) . Resolution: Pd catalysts offer better functional group tolerance.

- Decarboxylation Pathways : Enzymatic vs. thermal methods show divergent selectivity. Enzymes favor β-ketoacid retention, while heat promotes full decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.